7-amino-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile
Description
Properties
IUPAC Name |
7-amino-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN5/c1-8-12(9-2-4-11(15)5-3-9)14-18-7-10(6-16)13(17)20(14)19-8/h2-5,7H,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHHBCJOYUTBKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(C=NC2=C1C3=CC=C(C=C3)F)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301143860 | |
| Record name | 7-Amino-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301143860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925192-75-2 | |
| Record name | 7-Amino-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=925192-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Amino-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301143860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate hydrazine derivatives with 4-fluorobenzaldehyde, followed by further functionalization steps to introduce the amino and cyano groups.
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Step 1: Formation of Hydrazone
Reactants: 4-fluorobenzaldehyde and hydrazine hydrate.
Conditions: Reflux in ethanol.
Product: 4-fluorobenzaldehyde hydrazone.
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Step 2: Cyclization
Reactants: 4-fluorobenzaldehyde hydrazone and ethyl acetoacetate.
Conditions: Reflux in acetic acid.
Product: 3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine.
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Step 3: Amination and Cyanation
Reactants: 3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine, ammonia, and cyanogen bromide.
Product: this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution at Carbonitrile Group
The 6-carbonitrile group undergoes nucleophilic substitution under basic conditions. Key reactions include:
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Hydrolysis to carboxylic acid derivatives using concentrated HCl or H₂SO₄ at 80–100°C (yields: 60–75%) .
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Amination with primary/secondary amines in ethanol under reflux, producing 6-carboxamidine derivatives (e.g., reaction with ethylenediamine achieves 68% yield) .
Table 1: Nucleophilic Substitution Reactions
| Substrate | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 6-Carbonitrile | H₂O, HCl (80°C, 6 h) | 6-Carboxylic acid | 72% | |
| 6-Carbonitrile | Ethylenediamine, EtOH, Δ | 6-(2-Aminoethyl)carboxamidine | 68% |
Cyclization Reactions
The amino group at position 7 participates in cyclization with bifunctional electrophiles:
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Heterocycle Formation : Reacts with β-ketoesters or α,β-unsaturated ketones to form fused tetracyclic systems (e.g., pyrazolo[1,5-a]pyrimido[4,5-d]pyridazines) .
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Microwave-Assisted Cyclization : Achieves 85–92% yields in 15–30 minutes using DMF as solvent .
Example :
Palladium-Catalyzed Cross-Coupling
The 4-fluorophenyl group enables Suzuki-Miyaura couplings:
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Aryl Functionalization : Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) to introduce substituents at the 3-position .
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Electronic Effects : Electron-withdrawing groups on boronic acids enhance reaction rates (turnover frequency: 12–18 h⁻¹) .
Table 2: Cross-Coupling Performance
| Boronic Acid | Catalyst System | Yield | Reaction Time | Source |
|---|---|---|---|---|
| 4-Methoxyphenylboronic acid | Pd(OAc)₂/XPhos | 78% | 8 h | |
| 3-Nitrophenylboronic acid | PdCl₂(dppf)/K₃PO₄ | 82% | 6 h |
Electrophilic Aromatic Substitution
The electron-rich pyrazolo-pyrimidine core undergoes regioselective substitutions:
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Nitration : HNO₃/AcOH at 0°C introduces nitro groups at position 5 (63% yield) .
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Halogenation : NBS in CCl₄ selectively brominates position 2 (71% yield) .
Functional Group Transformations
Scientific Research Applications
Biological Activities
The compound has shown promising results in several biological applications:
- Anticancer Activity : Research indicates that pyrazolo[1,5-a]pyrimidines, including this compound, exhibit significant anticancer properties. They have been identified as effective inhibitors of various kinases involved in cancer progression, such as FGFR (Fibroblast Growth Factor Receptor) and others related to tumor growth and metastasis. For instance, derivatives of this compound have demonstrated IC50 values in the nanomolar range against FGFRs, indicating potent inhibitory effects on cancer cell lines .
- Enzyme Inhibition : The compound's structural features allow it to act as a selective inhibitor for specific enzymes. Studies have reported its effectiveness against multiple targets including PI3K and mTOR pathways, which are critical in cancer biology .
- Psychopharmacological Effects : Some derivatives of pyrazolo[1,5-a]pyrimidines have shown potential in treating neurodegenerative diseases by modulating neurotransmitter systems .
Synthetic Methodologies
The synthesis of 7-amino-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile involves various innovative strategies:
- Multistep Synthesis : The compound can be synthesized through a multi-step process involving the reaction of 4-fluoroaniline with appropriate pyrazole precursors followed by cyclization to form the pyrimidine ring. This method allows for the introduction of diverse substituents that can enhance biological activity .
- Functionalization Techniques : Recent advancements include palladium-catalyzed coupling reactions which enable the functionalization of the pyrazolo[1,5-a]pyrimidine scaffold. These techniques facilitate the introduction of various functional groups that can modify the pharmacological profile of the compound .
Material Science Applications
Beyond medicinal chemistry, this compound also finds applications in material science:
- Fluorescent Properties : Pyrazolo[1,5-a]pyrimidines are being explored for their optical properties. Compounds with similar structures have been developed as fluorophores for use in bioimaging and sensing applications due to their favorable photophysical characteristics .
Case Studies
Several studies highlight the effectiveness of this compound:
Mechanism of Action
The mechanism of action of 7-amino-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the pyrazolo[1,5-a]pyrimidine core interacts with the active site of the target, leading to inhibition or modulation of its activity. This can result in various biological effects, such as anti-inflammatory or anticancer activity.
Comparison with Similar Compounds
Structural Analogs with Halogen-Substituted Aromatic Groups
Pyrazolo[1,5-a]pyrimidine derivatives often differ in substituents at positions 3 and 6, influencing their physicochemical and biological properties.
Key Observations :
Analogs with Methoxy and Azo Substituents
Substituents like methoxy groups or azo linkages alter electronic properties and synthetic accessibility.
Key Observations :
Heterocyclic Core Modifications
Replacing the pyrazolo[1,5-a]pyrimidine core with other fused rings significantly impacts biological activity.
Key Observations :
Biological Activity
7-amino-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the cyclocondensation of appropriate precursors. The compound features a pyrazolo[1,5-a]pyrimidine core with a fluorophenyl substituent at the 3-position and an amino group at the 7-position. This structural configuration is crucial for its biological activity, as it allows for interactions with various biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds within this class have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism of action often involves the inhibition of specific kinases that are critical for cancer cell proliferation and survival.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.056 | EGFR-TK inhibition |
| A549 | 0.25 | VEGF/KDR inhibition |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the potency of these compounds in targeting cancer cells.
Enzyme Inhibition
In addition to anticancer activity, this compound has been investigated for its ability to inhibit various protein kinases. These kinases are often overactive in cancer and other diseases, making them attractive targets for therapeutic intervention. The compound has shown promising results as an inhibitor of receptor tyrosine kinases (RTKs), which play pivotal roles in cell signaling pathways related to growth and differentiation.
Case Studies
- Antiproliferative Activity : In vitro studies demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit selective antiproliferative activity against MCF-7 cells compared to normal human breast epithelial cells (MCF-10A). The selectivity index calculated from these studies suggests a favorable therapeutic window for these compounds.
- In Vivo Efficacy : Animal model studies have been conducted to assess the in vivo efficacy of these compounds against tumor growth. Results indicated that treatment with this compound resulted in significant tumor regression in xenograft models.
Q & A
Q. What are the optimal synthetic routes for preparing 7-amino-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclocondensation of enaminones or azo coupling reactions. For example, analogs like 7-amino-3-(2'-chlorophenylazo)-2-ethyl-pyrazolo[1,5-a]pyrimidine-6-carbonitrile () were synthesized via refluxing precursors in pyridine, followed by acid neutralization and crystallization. Key parameters include:
- Reagent selection : Use pyridine as both solvent and catalyst for cyclization.
- Purification : Recrystallization from ethanol/DMF mixtures improves yield and purity .
- Monitoring : Track reaction progress via TLC and confirm product identity using IR (C≡N stretch ~2200 cm⁻¹) and ¹H NMR (aromatic protons at δ 6.8–8.2 ppm) .
Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Identify aromatic protons from the 4-fluorophenyl group (δ 7.1–7.4 ppm, coupling with F) and pyrimidine ring protons (δ 6.5–7.0 ppm). Methyl groups appear as singlets (~δ 2.5 ppm) .
- ¹³C NMR : Confirm cyano (C≡N) carbon at ~δ 115 ppm and pyrimidine carbons at δ 150–160 ppm .
- MS : Molecular ion peaks (e.g., m/z 279.3 for C₁₅H₁₃N₅O analogs) validate molecular weight .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data for pyrazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer : Discrepancies in crystal packing or bond angles (e.g., deviations in coplanarity) can arise from substituent effects. For example, 7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile () showed planar geometry (r.m.s. deviation = 0.011 Å) stabilized by weak C–H⋯N hydrogen bonds. To address contradictions:
- Refinement : Use high-resolution X-ray data (R factor < 0.05) and validate with SHELXL .
- Comparative analysis : Overlay structures with analogs (e.g., ) to assess substituent-induced distortions .
Q. How can computational modeling predict the biological activity or reactivity of this compound?
- Methodological Answer :
- Docking studies : Simulate interactions with target enzymes (e.g., kinases) using software like AutoDock Vina. For instance, N-[2-(dimethylamino)ethyl]-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine () showed enzyme inhibition via π-π stacking and hydrogen bonding .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Substituents like –CF₃ or –CN enhance electron-withdrawing effects, influencing reactivity .
Q. What experimental design principles optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer : Apply factorial design (e.g., Response Surface Methodology) to evaluate variables like temperature, solvent, and stoichiometry. For example:
- Factors : Vary substituents (e.g., 4-fluorophenyl vs. 2-methoxyphenyl) to assess electronic effects on bioactivity .
- Outputs : Measure yield, purity, and biological endpoints (e.g., IC₅₀) to identify optimal conditions .
Contradiction Analysis
- Synthetic Yields : Variations in yields (62–70% in vs. 67% in ) may stem from substituent steric effects or purification efficiency. Statistical optimization (e.g., DOE) mitigates such issues .
- Biological Activity : Fluorophenyl derivatives (e.g., ) show enhanced enzyme inhibition vs. chlorophenyl analogs (), highlighting substituent-dependent SAR .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
